molecular formula C12H15FO2 B8310364 1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol

1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol

Cat. No. B8310364
M. Wt: 210.24 g/mol
InChI Key: VKCDGHXUHCILFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H15FO2/c1-3-4-5-11(14)10-8-9(13)6-7-12(10)15-2/h3,6-8,11,14H,1,4-5H2,2H3

InChI Key

VKCDGHXUHCILFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CCC=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-fluorobenzaldehyde (3.0 g, 19.5 mmol) in THF (20 mL) at 0° C. was added a solution 1-butenylmagnesium bromide (0.5 M in THF, 45 mL, 22.5 mmol) dropwise for 15 min. Then the reaction mixture was poured to a solution of saturated ammonium chloride (80 mL) in a separatory funnel. The organic fraction was extracted with ethyl acetate (3×60 mL) and the combined organic layers were washed with brine (50 mL) and dried over sodium sulfate. The solvent then was removed in vacuo and crude product thus obtained was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.11) to give the product as an oil (3.27 g, 93%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
1-butenylmagnesium bromide
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
93%

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